4-Methoxy-3,5-dimethylbenzenesulfonamide
Description
4-Methoxy-3,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a methoxy group (-OCH₃) at the para position (C4), methyl groups (-CH₃) at the meta positions (C3 and C5), and a sulfonamide (-SO₂NH₂) functional group. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, which allows for modifications to enhance biological activity or physicochemical properties.
Properties
IUPAC Name |
4-methoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-8(14(10,11)12)5-7(2)9(6)13-3/h4-5H,1-3H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEFGTMOYPDNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274704 | |
| Record name | 4-Methoxy-3,5-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90643-88-2 | |
| Record name | 4-Methoxy-3,5-dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90643-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3,5-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3,5-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,5-dimethylbenzenesulfonamide typically involves the sulfonation of 4-methoxy-3,5-dimethylbenzene (mesitylene) followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: Mesitylene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Amidation: The resulting sulfonic acid derivative is then treated with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines under strong reducing conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products Formed
Substitution: Halogenated or nitrated derivatives of the original compound.
Oxidation: Sulfonic acids or other oxidized products.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
4-Methoxy-3,5-dimethylbenzenesulfonamide has applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex organic molecules, investigated for its potential as a bioactive compound with antimicrobial properties, explored for potential therapeutic effects in drug development, and utilized in specialty chemicals and materials production.
Scientific Research Applications
- Chemistry this compound serves as a building block in synthesizing more complex organic molecules.
- Biology The compound is investigated for its potential as a bioactive compound with antimicrobial properties. A recent study showed it can inhibit bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.
- Medicine It is explored for potential therapeutic effects, particularly in developing new drugs. The compound has potential as an inhibitor of serine proteases, which are critical in inflammation and cell signaling. It has been identified as a potent inhibitor against several target proteases, making it a candidate for therapeutic development against diseases where protease activity is dysregulated.
- Industry Utilized in the production of specialty chemicals and materials.
Comparative Analysis and Structural Insights
- The sulfonamide functional group in related compounds can enhance solubility and biological activity, making them potential inhibitors of specific enzymes.
- 4-Methoxy-3,5-dimethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibits biological activity as an inhibitor of carbonic anhydrases, enzymes involved in respiration and acid-base balance.
- Derivatives of benzenesulfonamides can selectively inhibit specific carbonic anhydrase isoforms, which may have therapeutic implications in treating conditions like glaucoma and certain cancers.
- Compounds similar to 4-methoxy-3,5-dimethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide have demonstrated anti-proliferative effects against cancer cell lines, suggesting potential applications in oncology.
Case Studies
- Antimicrobial Activity: A recent investigation evaluated the efficacy of N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide against a panel of bacterial strains, showing it inhibited growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.
- Protease Inhibition: N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide's potential as an inhibitor of serine proteases, which play critical roles in various biological processes including inflammation and cell signaling has been studied. The compound was identified as a potent inhibitor against several target proteases, making it a candidate for therapeutic development against diseases where protease activity is dysregulated.
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| N-(2-benzothiazolyl)-4-methoxybenzenesulfonamide | Moderate antibacterial |
| N-(furan-2-yl)-4-methoxybenzenesulfonamide | Weak protease inhibition |
| N-[2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide | Strong antimicrobial & protease inhibition |
Mechanism of Action
The mechanism of action of 4-Methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impact
Ethyl 2-(N-(4-Methoxy-3,5-dinitrophenyl)sulfamoyl)acetate (Compound 3j)
- Structure: Differs by the presence of two nitro (-NO₂) groups at C3 and C5 and an ethyl ester moiety on the sulfonamide side chain.
- Properties :
Omeprazole Sulfone (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole)
- Structure : Incorporates a pyridinylmethyl-sulfonyl group and a benzimidazole ring.
- Properties :
- Contrast : While the 4-methoxy-3,5-dimethylpyridinyl moiety shares similarity with the benzene ring in the target compound, the benzimidazole core and sulfonyl linkage confer distinct pharmacological properties.
N-(3,5-Dibromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
- Structure : Features bromine atoms at C3 and C5, a hydroxy group at C4, and a toluene-sulfonamide group.
- Properties: Higher molecular weight due to bromine substituents. Potential applications: Bromine enhances lipophilicity, which may improve membrane permeability in drug design .
4-[(4-Methoxy-3,5-dimethylphenyl)azo]benzaldehyde (AB9545)
Comparative Data Table
Physicochemical Properties
- Solubility : Methyl and methoxy groups generally enhance solubility in organic solvents, while bromine or nitro groups reduce it.
- Stability: Sulfonamides with electron-withdrawing groups (e.g., -NO₂) are less stable under basic conditions compared to methyl-substituted analogs .
Biological Activity
4-Methoxy-3,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with a methoxy group and two methyl groups at the 3 and 5 positions, along with a sulfonamide functional group. The molecular formula is C₁₁H₁₅N₁O₂S, with a molecular weight of approximately 225.31 g/mol. This unique structure contributes to its reactivity and biological activity.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory actions.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth by targeting folate synthesis pathways in microorganisms. The presence of the methoxy and dimethyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Sulfonamides are known to exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. By inhibiting these enzymes, this compound may reduce inflammation in various models .
Case Studies and Research Findings
- Antiviral Activity : A study highlighted the antiviral potential of related compounds against Hepatitis B virus (HBV). Although not directly tested on HBV, the structural similarities suggest that this compound could exhibit similar antiviral properties through mechanisms involving intracellular modulation of viral replication factors .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of various sulfonamides on cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile that warrants further investigation .
- Enzyme Inhibition : Research has demonstrated that compounds with similar structures can effectively inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition could have implications for diabetes management by enhancing insulin sensitivity and lowering blood glucose levels .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzenesulfonamide | Lacks dimethyl groups | Antimicrobial |
| 3,5-Dimethylbenzenesulfonamide | Contains only methyl groups | Anti-inflammatory |
| 4-Methoxy-3-methylbenzenesulfonamide | One methyl group | Anticancer |
The comparative analysis highlights how variations in substitution patterns influence biological activities among similar sulfonamide compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methoxy-3,5-dimethylbenzenesulfonamide, and what analytical methods validate its purity and structure?
- Synthesis : A common method involves sulfonylation of 4-methoxy-3,5-dimethylaniline derivatives. For example, ethyl 2-(chlorosulfonyl)acetate reacts with 4-methoxy-3,5-dinitroaniline under basic conditions (e.g., KOH in methanol) to yield sulfonamide derivatives. Reaction optimization may require refluxing in solvents like dichloroethane with fuming HSO as a catalyst .
- Characterization : Confirm structure via H NMR (e.g., δ 3.92 ppm for OCH, δ 8.04 ppm for aromatic protons) and HRMS ([M+H] m/z: 364.0400). Melting point analysis (126–128°C) and elemental analysis further validate purity .
Q. How is the antimicrobial activity of this compound derivatives evaluated in vitro?
- Methodology : Derivatives are screened against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and fungi (e.g., Candida albicans, Aspergillus flavus) using agar diffusion or broth dilution assays. Activity is quantified via minimum inhibitory concentration (MIC) values. For example, compound 5b in related studies showed MICs of 8–16 µg/mL against tested pathogens .
Advanced Research Questions
Q. What strategies address low yields or side reactions during sulfonamide functionalization of 4-methoxy-3,5-dimethylbenzene derivatives?
- Optimization :
- Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv.) improves coupling efficiency.
- Temperature control : Maintain reflux temperatures (e.g., 95°C in HNO/HSO mixtures) to minimize nitration byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates target compounds from nitro- or chloro-substituted impurities .
Q. How can computational methods (e.g., molecular docking, QSAR) predict the bioactivity of this compound analogs?
- Approach :
- Docking : Use software like AutoDock to model interactions with bacterial targets (e.g., E. coli dihydrofolate reductase). The sulfonamide group often forms hydrogen bonds with active-site residues.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with MIC values. Electron-withdrawing groups (e.g., nitro) typically enhance antimicrobial potency by increasing electrophilicity .
Q. What advanced analytical techniques resolve structural ambiguities in sulfonamide derivatives?
- Techniques :
- 2D NMR (HSQC, HMBC) : Assigns regiochemistry in crowded aromatic regions (e.g., distinguishing 3,5-dimethyl vs. 2,6-dimethyl substitution).
- X-ray crystallography : Confirms absolute configuration, especially for chiral sulfonamides. For example, esomeprazole analogs with similar sulfinyl groups were validated via crystallography .
Q. How do structural modifications (e.g., nitro, methoxy groups) influence the pharmacokinetic properties of this sulfonamide?
- Findings :
- Nitro groups : Increase metabolic stability but reduce solubility. Derivatives like 4-Methoxy-3,5-dinitrobenzenesulfonamide exhibit prolonged half-lives in vivo but require co-solvents (e.g., DMSO) for dosing .
- Methoxy groups : Enhance membrane permeability due to lipophilicity, as shown in logP comparisons (e.g., logP = 2.1 for 4-methoxy vs. 1.8 for unsubstituted analogs) .
Methodological Challenges and Contradictions
Q. How to reconcile discrepancies in reported biological activity data for structurally similar sulfonamides?
- Analysis : Variability often arises from assay conditions. For example:
- pH dependence : Esomeprazole analogs show pH-sensitive activity; assays at pH 6.0 vs. 7.4 yield conflicting MIC values .
- Strain specificity : Pseudomonas aeruginosa resistance mechanisms (e.g., efflux pumps) may reduce efficacy compared to S. aureus .
Q. What validation criteria ensure reproducibility in HPLC or UV spectrophotometric quantification of this compound?
- Protocols :
- HPLC : Use a C18 column with mobile phase (acetonitrile:phosphate buffer, pH 3.0) and UV detection at 254 nm. Validate via linearity (R > 0.995), precision (%RSD < 2%), and recovery (98–102%) .
- UV spectrophotometry : Calibrate at λ 290–310 nm (sulfonamide absorbance band). Perform robustness testing against pH/temperature fluctuations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
